(1,3-Dioxolan-2-yl)-acetic acid butyl ester
Overview
Description
“(1,3-Dioxolan-2-yl)-acetic acid butyl ester” is a type of organic compound that contains a 1,3-dioxolane ring . It is related to tetrahydrofuran (THF) by replacement of the methylene group (CH2) at the 2-position with an oxygen atom . The compound contains a total of 39 bonds, including 20 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 (thio-) carbamate (aromatic), and 2 ethers (aliphatic) .
Synthesis Analysis
1,3-Dioxolanes can be prepared from carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or a Lewis acid catalyst . A standard procedure for protection employs toluenesulfonic acid as a catalyst in refluxing toluene, which allows the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . A mixture of orthoesters or molecular sieves can also provide effective water removal through chemical reaction or physical sequestration .Molecular Structure Analysis
The molecular structure of “(1,3-Dioxolan-2-yl)-acetic acid butyl ester” is characterized by a 1,3-dioxolane ring, which is a heterocyclic acetal with the chemical formula (CH2)2O2CH2 . It is related to tetrahydrofuran (THF) by replacement of the methylene group (CH2) at the 2-position with an oxygen atom .Chemical Reactions Analysis
Deprotection is often performed by acid-catalyzed transacetalization in acetone or hydrolysis in wet solvents or in aqueous acid . Some strong oxidation agents may cleave acetals such as HClO4 in CH2Cl2 . Cyclic ketals and acetals as a rule are stable to mild high-valent chromium reagents (PCC, PDC, Jones, etc.), but strongly acidic reagents will oxidize them to the lactone, or related cleavage products .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3-dioxolanes, such as “(1,3-Dioxolan-2-yl)-acetic acid butyl ester”, include stability in various conditions (H2O: pH < 1, 100°C pH = 1, RT pH = 4, RT pH = 9, RT pH = 12, RT pH > 12, 100°C) . They offer stability against all types of nucleophiles and bases .Scientific Research Applications
Synthesis and Application in Oleochemistry
- The compound is utilized in the synthesis of cyclic acetals (ketals) from oleochemicals. A study by Doll and Erhan (2008) demonstrated the production of oleochemically based ketals, highlighting its potential in forming new hydrophobic molecules for surfactant synthesis (Doll & Erhan, 2008).
Reaction Mechanisms and Product Formation
- A research by Plesničar et al. (2002) explored the ozonation of 1,3-dioxolanes, revealing the formation of hemiortho esters and acetal hydrotrioxides. This study provides insight into reaction mechanisms involving the HOOO(-) anion (Plesničar et al., 2002).
Crystal Structure and Conformational Analysis
- Eissmann, Katzsch, and Weber (2012) conducted a study on the crystal structures of tartaric ester and acid derivatives linked via cyclic acetal formation. Their work emphasizes the molecular geometry and intermolecular interactions in these compounds (Eissmann, Katzsch, & Weber, 2012).
Catalyzed Condensations in Glycerol
- Deutsch, Martin, and Lieske (2007) investigated the acid-catalyzed condensation of glycerol with other chemicals to form [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols, highlighting the compound's role in creating novel platform chemicals (Deutsch, Martin, & Lieske, 2007).
Electrochemical Sensor Applications
- Cha et al. (2003) described the use of a related compound, poly(thiophen-3-yl-acetic acid 1,3-dioxo-1,3-dihydro-isoindol-2-yl ester), in electrochemical hybridization sensors. This application underscores the potential of such compounds in biotechnological applications (Cha et al., 2003).
Physical Property Analysis
- Roy, Sinha, and Dakua (2006) measured densities and viscosities of binary liquid mixtures involving 1,3-dioxolane, providing valuable data for applications requiring precise physical property measurements (Roy, Sinha, & Dakua, 2006).
Polymer Synthesis and Degradation
- Hyoi, Kanazawa, and Aoshima (2019) demonstrated the copolymerization of lactic acid-derived 1,3-dioxolan-4-ones with oxiranes, leading to degradable co- and terpolymers. This research expands the potential of such compounds in environmentally friendly polymer production (Hyoi, Kanazawa, & Aoshima, 2019).
Selective Esterifications
- Wang et al. (2012) explored the selective esterification of primary alcohols using an Oxyma derivative, which includes a (1,3-dioxolan-4-yl)methyl group. This finding is significant for chemical synthesis involving selective reactions (Wang et al., 2012).
Acid-Labile Polymer Preparation
- Cheng et al. (2012) presented an approach for preparing acid-labile and biocompatible polymers with cyclic ortho esters, including 1,3-dioxolane derivatives. Such polymers have potential in biomedical applications (Cheng et al., 2012).
properties
IUPAC Name |
butyl 2-(1,3-dioxolan-2-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-2-3-4-11-8(10)7-9-12-5-6-13-9/h9H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQSMWJYZHBVTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CC1OCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1,3-Dioxolan-2-yl)-acetic acid butyl ester |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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